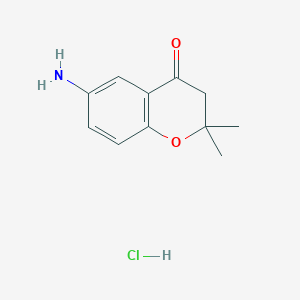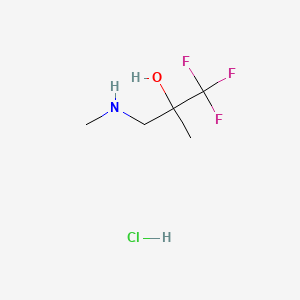![molecular formula C14H16F2O4S B13559239 (4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a difluoromethyl group, an oxabicyclohexane ring, and a methylbenzene sulfonate group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxabicyclohexane ring and the introduction of the difluoromethyl group. Common reagents used in these reactions include fluorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced compounds.
科学的研究の応用
Chemistry
In chemistry, [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and sulfonate groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against specific diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Deoxycorticosterone: A steroid with a different core structure but similar biological activity.
Uniqueness
What sets [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate apart is its unique combination of a difluoromethyl group, an oxabicyclohexane ring, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H16F2O4S |
|---|---|
分子量 |
318.34 g/mol |
IUPAC名 |
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H16F2O4S/c1-10-2-4-11(5-3-10)21(17,18)20-9-14-6-13(7-14,8-19-14)12(15)16/h2-5,12H,6-9H2,1H3 |
InChIキー |
VOYWJNHHWUOJIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(CO3)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


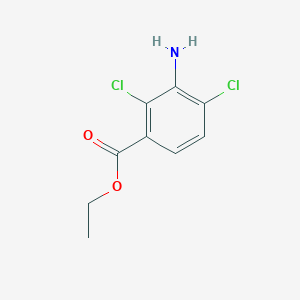
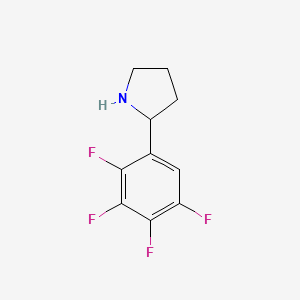
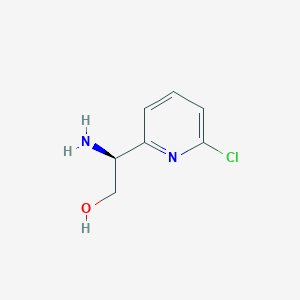
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)
![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

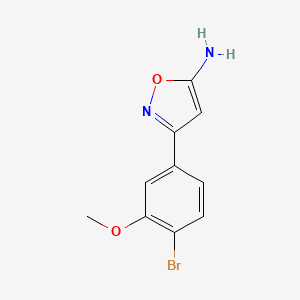

![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)
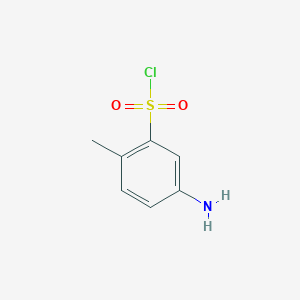
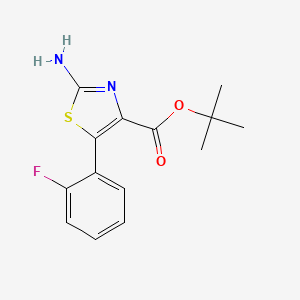
![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
